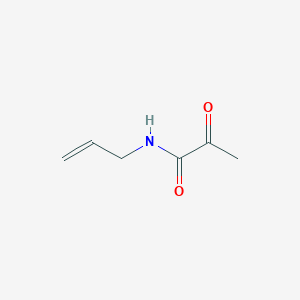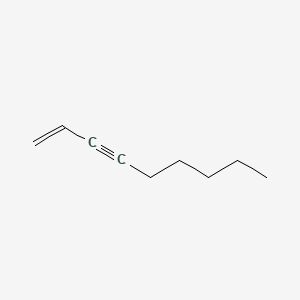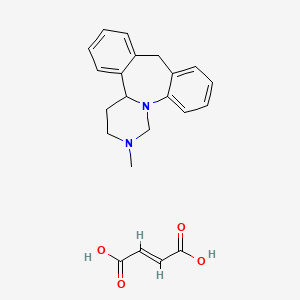![molecular formula C13H20N2O B13801306 N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline CAS No. 790669-05-5](/img/structure/B13801306.png)
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline typically involves the reaction of aniline derivatives with piperidine compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an aniline derivative reacts with a piperidine derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final synthesis under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naratriptan hydrochloride: A compound with a similar piperidine structure, used as a medication for migraine.
3-(1-methylpiperidin-4-yl)aniline: Another piperidine derivative with similar chemical properties.
Uniqueness
N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
790669-05-5 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-methyl-3-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H20N2O/c1-14-11-4-3-5-13(10-11)16-12-6-8-15(2)9-7-12/h3-5,10,12,14H,6-9H2,1-2H3 |
InChI Key |
QZVRZUCDMLNBTR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


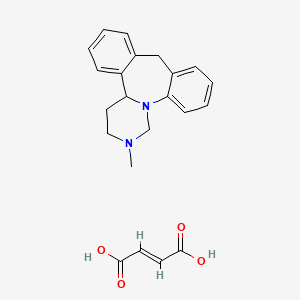
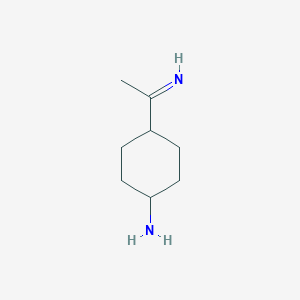
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)

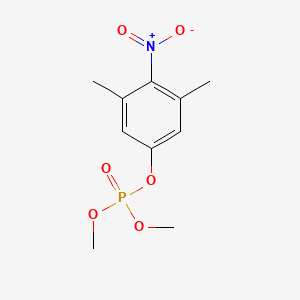


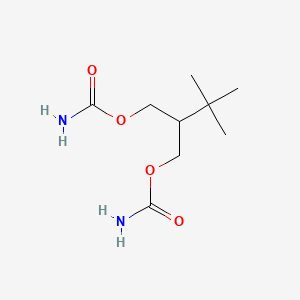
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
